Tubulin Binding Affinity (Ka) of Amphethinile vs. Colchicine and Combretastatin A4
Amphethinile binds to purified tubulin with an affinity constant (Ka) of 1.3 μM, which is comparable to the affinities reported for colchicine and combretastatin A4 under similar experimental conditions [1]. This quantitative parity in target engagement is supported by biochemical competition assays showing that Amphethinile displaces radiolabeled colchicine from tubulin, confirming shared binding site occupancy [2].
| Evidence Dimension | Tubulin binding affinity (Ka) |
|---|---|
| Target Compound Data | Ka = 1.3 μM |
| Comparator Or Baseline | Colchicine and combretastatin A4 (comparable Ka, reported as similar in the same study) |
| Quantified Difference | Comparable (no statistically significant difference reported) |
| Conditions | Purified tubulin, in vitro biochemical assay |
Why This Matters
The comparable Ka ensures that Amphethinile engages tubulin with similar potency to established antimitotics, providing a validated baseline for research applications.
- [1] McGown AT, Fox BW. Structural and biochemical comparison of the anti-mitotic agents colchicine, combretastatin A4 and amphethinile. Anticancer Drug Des. 1989 Mar;3(4):249-54. PMID: 2930627. View Source
- [2] McGown AT, Ewen C, Smith DB, Fox BW. Pre-clinical studies of a novel anti-mitotic agent, amphethinile. Br J Cancer. 1988 Feb;57(2):157-9. doi: 10.1038/bjc.1988.32. PMID: 3358906; PMCID: PMC2246435. View Source
